2-Bromo-4-(1,3-dioxolan-2-yl)pyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 230.061 g/mol. This compound features a pyridine ring substituted with a bromine atom and a 1,3-dioxolane moiety, which contributes to its chemical reactivity and potential biological activities. The compound is classified under heterocycles due to the presence of nitrogen in the aromatic ring, making it significant in both synthetic and medicinal chemistry.
This compound is typically synthesized through bromination reactions involving pyridine derivatives. It is classified as a brominated heterocyclic compound, which positions it within a broader category of compounds used in various chemical applications, including pharmaceuticals and agrochemicals.
The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine commonly employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. This method allows for efficient bromination of the pyridine ring while maintaining the integrity of the dioxolane substituent.
The molecular structure of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine consists of:
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine undergoes several types of chemical reactions:
The nature of these reactions is influenced by the electronic properties imparted by both the bromine atom and the dioxolane moiety, which can stabilize intermediates during nucleophilic attacks.
The mechanism of action for 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine primarily involves the activation of the bromine atom as a leaving group during nucleophilic substitution reactions. In biological contexts, this compound may interact with specific targets such as enzymes or receptors through its functional groups, leading to various biological effects.
Relevant data regarding its physical and chemical properties should be confirmed through experimental studies or databases such as PubChem .
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
The versatility of this compound arises from its unique structural features, making it valuable across various fields of research and industry.
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine (CAS RN 118289-18-2) represents a strategically valuable bifunctional heterocyclic compound characterized by the presence of two orthogonal functional groups: a halogen substituent and a protected carbonyl equivalent. Its molecular formula is C₈H₈BrNO₂ with a molecular weight of 230.06 g/mol [1] [3]. The structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with a 1,3-dioxolane group, forming a cyclic acetal functionality [2] [8]. This compound belongs to the broader class of halogenated heterocycles and protected aldehydes in organic chemistry.
Systematic naming identifies it as 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, though it is occasionally referenced as 2-bromo-4-(1,3-dioxolan-2-yl)pyridine in chemical databases [1] [8]. The SMILES notation BrC1=NC=CC(=C1)C2OCCO2 accurately describes the atomic connectivity, while the InChIKey OJLKBURHSSFUIL-UHFFFAOYSA-N provides a unique molecular identifier [2] [3]. The 1,3-dioxolane moiety is a five-membered cyclic acetal derived from ethylene glycol, serving as a masked aldehyde group that can be regenerated under mild acidic hydrolysis conditions [7]. This structural duality enables sequential functionalization at both reactive sites, making it exceptionally valuable for complex molecule synthesis.
Table 1: Key Structural Identifiers of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 118289-18-2 | [1] [3] |
Molecular Formula | C₈H₈BrNO₂ | [1] [2] |
Molecular Weight | 230.06 g/mol | [1] [3] |
Preferred IUPAC Name | 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine | [3] |
SMILES | BrC1=NC=CC(=C1)C2OCCO2 | [2] [3] |
InChIKey | OJLKBURHSSFUIL-UHFFFAOYSA-N | [2] |
Key Functional Groups | Bromoheterocycle, Cyclic acetal | [1] [7] |
The emergence of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine reflects key developments in heterocyclic chemistry during the late 20th century, particularly advancements in protecting group strategies and cross-coupling methodologies. While its exact date of first synthesis remains undocumented in public literature, its commercial availability and utilization became prominent in the 1990s-2000s alongside the growing importance of palladium-catalyzed cross-coupling reactions in pharmaceutical research [3] [8]. The compound represents a convergence of synthetic innovations: the development of robust acetal protecting groups for carbonyls and the recognition of halogenated pyridines as versatile coupling partners.
This structural motif likely originated from methodologies developed for regioselective functionalization of pyridine derivatives. The 4-position of pyridine is electronically activated for electrophilic substitution when the nitrogen is protonated or quaternized, potentially enabling directed lithiation or halogenation strategies to install the bromine atom. Simultaneously, the development of mild methods for converting aldehydes to 1,3-dioxolanes allowed chemists to protect sensitive formyl groups during synthetic sequences [7]. The fusion of these approaches—protecting a 4-pyridinecarbaldehyde as its dioxolane derivative followed by regioselective halogenation at the 2-position—provides a plausible synthetic route to this bifunctional building block. Its persistence in chemical catalogs underscores its practical utility in multistep synthesis, allowing chemists to perform transformations incompatible with free aldehydes before deprotecting to reveal the aldehyde functionality for subsequent derivatization.
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine occupies a strategic niche in synthetic organic chemistry due to its dual reactivity profile. The bromine atom at the pyridine 2-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations. This enables the introduction of diverse carbon-based substituents or nitrogen-containing functional groups at this position [1] [8]. Simultaneously, the 1,3-dioxolane group functions as a robust protecting group for a latent aldehyde functionality, stable under basic conditions and many transition metal-catalyzed reactions, but readily cleaved by aqueous acid to regenerate 2-bromoisonicotinaldehyde [7]. This orthogonality allows sequential modification of the molecule, making it a versatile linchpin for constructing complex molecular architectures, particularly substituted pyridine derivatives central to pharmaceutical and agrochemical development.
In medicinal chemistry, substituted pyridines constitute a privileged scaffold present in numerous bioactive molecules and approved drugs. The masked aldehyde functionality of this compound offers unique advantages: 1) It stabilizes the aldehyde against oxidation or dimerization during synthesis; 2) It masks the electrophilic character, preventing unwanted side reactions with nucleophiles; 3) It allows controlled release of the aldehyde when needed, serving as a synthetic equivalent for 4-formyl-2-bromopyridine [7]. The aldehyde, once revealed, can participate in condensations (e.g., forming imines, hydrazones), reductions, or reductive aminations to introduce amine-containing functionalities—common pharmacophores in drug design.
Furthermore, the presence of the electron-withdrawing pyridine nitrogen ortho to the bromine enhances the reactivity of the carbon-halogen bond in oxidative addition steps of cross-coupling reactions, facilitating transformations under milder conditions. This electronic activation, combined with the steric accessibility of the 2-position, makes this compound particularly valuable for constructing libraries of 2,4-disubstituted pyridines for biological screening. While not a drug itself, its derivatives find exploration in various therapeutic areas, leveraging the pyridine core's ability to engage in hydrogen bonding, coordinate with metals, and modulate physicochemical properties like solubility and metabolic stability [7].
Table 2: Commercial Availability and Specifications
Supplier | Purity | Storage Conditions | Stock Status | Special Notes | |
---|---|---|---|---|---|
BLD Pharm | Not specified | Inert atmosphere, 2-8°C | Temporarily out of stock | Cold-chain transportation | [1] |
Matrix Fine Chemicals | Not specified | Not specified | Available | Custom synthesis quoted | [3] |
ChemScene | ≥97% | Sealed in dry, 2-8°C | Available (100mg) | HazMat fee may apply | [6] |
ChemImpex | ≥98% (GC) | Store at room temperature | Available | White to almost white crystal | |
TCI Chemicals | >98.0%(GC) | Not specified | Available | Multiple dioxolane derivatives | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0